molecular formula C7H12O3 B2653262 3-Ethyl-4-(hydroxymethyl)oxolan-2-one CAS No. 408330-40-5

3-Ethyl-4-(hydroxymethyl)oxolan-2-one

Cat. No.: B2653262
CAS No.: 408330-40-5
M. Wt: 144.17
InChI Key: FFOVQXMIXPSZQT-UHFFFAOYSA-N
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Description

3-Ethyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C7H12O3 It is a derivative of oxolan-2-one, featuring an ethyl group at the third position and a hydroxymethyl group at the fourth position

Scientific Research Applications

3-Ethyl-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

While specific future directions for 3-Ethyl-4-hydroxymethyldihydro-furan-2-one are not available, there is ongoing research into furanones and related compounds. For instance, there is interest in the development of biotechnological processes for the synthesis of these compounds . Additionally, there is potential for the use of furan and acetic anhydride in the synthesis of 2,5-FDCA, a bio-based alternative to terephthalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethyl-4-hydroxybutanoic acid with a suitable dehydrating agent to form the lactone ring. This reaction typically requires an acidic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Ethyl-4-carboxyloxolan-2-one

    Reduction: 3-Ethyl-4-(hydroxymethyl)butane-1,4-diol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The lactone ring can undergo hydrolysis under physiological conditions, releasing the active hydroxymethyl group.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-4-(hydroxymethyl)oxolan-2-one
  • 3-Acetyl-4-(hydroxymethyl)oxolan-2-one
  • (3R,4R)-3-[(1S)-1-hydroxyalkyl]-4-(hydroxymethyl)oxolan-2-one

Uniqueness

3-Ethyl-4-(hydroxymethyl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-ethyl-4-(hydroxymethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6-5(3-8)4-10-7(6)9/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOVQXMIXPSZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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